molecular formula C13H19NO3 B2569088 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2567498-51-3

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No. B2569088
CAS RN: 2567498-51-3
M. Wt: 237.299
InChI Key: GQMMHCUCJGTAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567498-51-3 . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid . The molecular weight of this compound is 237.3 .


Molecular Structure Analysis

The InChI code for “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is 1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Stereocontrolled Synthesis and Structural Studies

A study by Izquierdo et al. (2005) explored the stereoselective synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid. This research demonstrated the ability of the cyclobutane ring to act as a structure-promoting unit in monomers and dimers, evidencing the formation of strong intramolecular hydrogen bonds and cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase. Such structural characteristics are crucial for developing highly rigid peptides and understanding their conformational properties (Izquierdo et al., 2005).

Synthesis of Cyclobutane Amino Acids

The synthesis of cyclobutane amino acids is a topic of interest due to their potential applications in peptide synthesis and drug design. Gauzy et al. (2004) reported on the preparation of cyclobutane amino acids, emphasizing their significance in creating rigid peptide structures. This work contributes to the broader understanding of how constrained amino acids can be used to influence the structural and functional properties of peptides (Gauzy et al., 2004).

Antagonist Activity and Anticonvulsant Action

Research by Gaoni et al. (1994) on 1-aminocyclobutane-1-carboxylic acid derivatives highlighted their potent and selective antagonist activity at NMDA receptor sites, along with their anticonvulsant activity. This study showcases the therapeutic potential of cyclobutane derivatives in neurology and pharmacology, specifically in the context of developing treatments for conditions mediated by excitatory amino acid receptors (Gaoni et al., 1994).

Conformationally Restricted Labels for NMR Studies

Tkachenko et al. (2014) designed a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. Incorporating such labels into peptides allows for detailed structural analysis, crucial for understanding peptide interactions with membranes and other biomolecules (Tkachenko et al., 2014).

Tumor-Seeking Agents for PET Imaging

Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET). This work highlights the potential of cyclobutane derivatives in diagnostic imaging, particularly in oncology, for tumor delineation and monitoring (Shoup & Goodman, 1999).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for the future directions of “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid”, it’s difficult to predict without specific context or application. It could be used for pharmaceutical testing , but more research and development would be needed to fully understand its potential applications.

properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMHCUCJGTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.